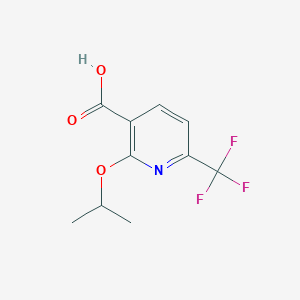

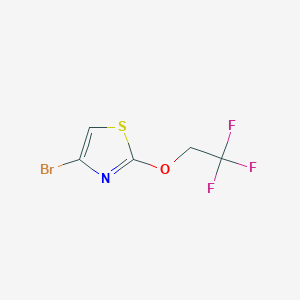

1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene

Overview

Description

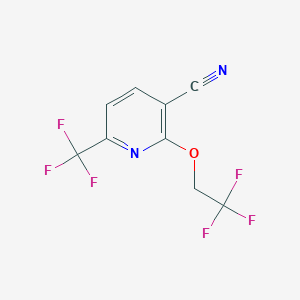

“1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is an organic compound composed of a benzene ring attached to a cyclobutane ring via a methoxy group and a bromine atom1. It is also known as BCMOB1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1-bromo-3-nitrobenzene involves bromizing nitrobenzene in sulfuric acid2. Another study investigated the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor3. However, the specific synthesis process for “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is not readily available in the retrieved resources.Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For example, the structure of 1-Bromo-3-cyclobutylbenzene is available on ChemSpider4. However, the specific molecular structure of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is not readily available in the retrieved resources.Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl free radicals has been probed theoretically5. However, the specific chemical reactions of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” are not readily available in the retrieved resources.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 1-Bromo-3-cyclobutylbenzene has a molecular formula of CHBr and an average mass of 171.463 Da7. However, the specific physical and chemical properties of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” are not readily available in the retrieved resources.Scientific Research Applications

-

Reaction with OH Free Radicals

- Field : Theoretical Chemistry .

- Application Summary : The reaction of 1-bromo-3,3,3-trifluoropropene (a similar compound to the one you mentioned) with hydroxyl (OH) free radicals has been studied .

- Methods : The potential energy surfaces (PES) for the reaction were probed theoretically at the CCSD/aug-cc-pVDZ//B3LYP/6-311++G (d,p) level of theory . All the possible stationary and first-order saddle points along the reaction paths were verified by the vibrational analysis .

- Results : Six distinct reaction pathways of 1-bromo-3,3,3-trifluoropropene with OH were investigated. The reaction enthalpies and energy barriers were determined . The OH addition reaction channel and the H atom abstraction channels related to the carbon-carbon double bond were found to be the main reaction channels .

-

Hydrobromic Acid Reaction

- Field : Organic Chemistry .

- Application Summary : The reaction of a similar compound with hydrobromic acid has been studied .

- Methods : The optimal concentration of hydrobromic acid was identified at 180 mM .

- Results : This resulted in a yield of 85% of the bromohydrin and 9% of the dibromide . Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .

Safety And Hazards

The safety data sheet for similar compounds like 1-Bromo-3-methylbutane indicates that they are highly flammable, may cause skin irritation, respiratory irritation, and may be toxic if inhaled or absorbed through skin89. However, the specific safety and hazards information for “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” is not readily available in the retrieved resources.

Future Directions

The future directions for “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene” could involve further research into its synthesis, chemical reactions, mechanism of action, and potential applications. However, specific future directions are not readily available in the retrieved resources.

Please note that the information provided is based on the closest available resources and may not fully represent the exact properties of “1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene”. For more accurate information, further research and laboratory analysis would be required.

properties

IUPAC Name |

1-bromo-3-(cyclobutylmethoxy)-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMOTVOEHDJCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(cyclobutylmethoxy)-5-fluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride](/img/structure/B1380240.png)

![{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine](/img/structure/B1380241.png)

![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)

![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)